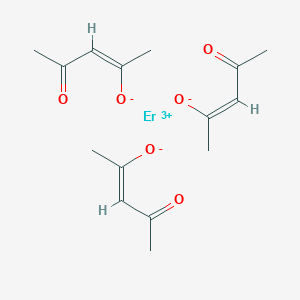
erbium(3+);(Z)-4-oxopent-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium(3+);(Z)-4-oxopent-2-en-2-olate is a coordination compound where the central metal ion is erbium in the +3 oxidation state, coordinated with (Z)-4-oxopent-2-en-2-olate ligands. Erbium is a rare earth element, known for its applications in various high-tech fields, including quantum communication and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erbium(3+);(Z)-4-oxopent-2-en-2-olate typically involves the reaction of erbium salts with (Z)-4-oxopent-2-en-2-olate ligands under controlled conditions. One common method is to dissolve erbium chloride in a suitable solvent and then add the (Z)-4-oxopent-2-en-2-olate ligand. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of automated reactors and purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Erbium(3+);(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent or temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield erbium(IV) species, while reduction may produce erbium(II) species. Substitution reactions will result in new coordination compounds with different ligands.
Scientific Research Applications
Erbium(3+);(Z)-4-oxopent-2-en-2-olate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential in biological imaging and as a contrast agent.
Medicine: Explored for its use in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials for photonics and quantum communication.
Mechanism of Action
The mechanism of action of erbium(3+);(Z)-4-oxopent-2-en-2-olate involves its ability to coordinate with various substrates and facilitate chemical transformations. The erbium ion can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the substrates. The specific pathways involved depend on the nature of the ligands and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Erbium(III) oxide: Another erbium compound with different applications, mainly in optics and materials science.
Erbium(III) chloride: Used in similar applications but with different chemical properties.
Erbium(III) acetate: Utilized in the synthesis of optical materials.
Uniqueness
Erbium(3+);(Z)-4-oxopent-2-en-2-olate is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications such as catalysis and advanced material development.
Properties
IUPAC Name |
erbium(3+);(Z)-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEJGCIGWABSMA-LNTINUHCSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Er+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Er+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ErO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














